5-Fluoro-2-(trifluoromethyl)isonicotinonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)isonicotinonitrile typically involves the introduction of fluorine atoms into the isonicotinonitrile framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to replace a hydrogen atom on the aromatic ring with a fluorine atom. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using specialized fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a polar aprotic solvent.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)isonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but with a different position of the nitrile group.
2-Fluoro-5-(trifluoromethyl)benzonitrile: Another isomer with the fluorine and trifluoromethyl groups in different positions.
4-Fluoro-3-(trifluoromethyl)benzonitrile: A compound with a similar fluorinated aromatic structure.
Uniqueness
5-Fluoro-2-(trifluoromethyl)isonicotinonitrile is unique due to its specific arrangement of fluorine and nitrile groups, which can influence its reactivity and potential applications. The presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various fluorinated compounds.
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPFFPIGRFEJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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